

# Spectroscopic and Structural Elucidation of Cephaibol A: A Technical Overview

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## Compound of Interest

Compound Name: Cephaibol A

Cat. No.: B15561747

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Cephaibol A**, a peptaibol antibiotic isolated from the fungus *Acremonium tubakii* DSM 12774. The structural determination of **Cephaibol A** was achieved through a combination of amino acid analysis, two-dimensional Nuclear Magnetic Resonance (NMR) experiments, and mass spectrometric sequencing. This document summarizes the key spectroscopic data and the experimental methodologies employed in its characterization, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

## Mass Spectrometry Data

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the elemental composition and exact mass of a molecule. The data presented in Table 1 was obtained using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer.

Table 1: High-Resolution Mass Spectrometry Data for **Cephaibol A**

Ion Species	Calculated m/z	Measured m/z
[M+H] <sup>+</sup>	1644.9338	1644.9341
[M+Na] <sup>+</sup>	1666.9157	1666.9160

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift assignments for **Cephaibol A**, recorded in deuterated methanol ( $\text{CD}_3\text{OD}$ ).

Table 2:  $^1\text{H}$  NMR Spectroscopic Data for **Cephaibol A** ( $\text{CD}_3\text{OD}$ )

Amino Acid Residue	$\alpha$ -H	$\beta$ -H	$\gamma$ -H	Other Protons
Ac-Aib <sup>1</sup>	-	-	-	CH <sub>3</sub> : 1.48 (s), 1.50 (s)
Ala <sup>2</sup>	4.25 (q, 7.2)	1.35 (d, 7.2)	-	-
Aib <sup>3</sup>	-	-	-	CH <sub>3</sub> : 1.45 (s), 1.47 (s)
Gln <sup>4</sup>	4.28 (t, 6.5)	2.05 (m)	2.35 (t, 7.5)	CONH <sub>2</sub> : 6.90, 7.55
Iva <sup>5</sup>	-	1.90 (m)	0.95 (t, 7.4)	CH <sub>3</sub> : 1.40 (s)
Aib <sup>6</sup>	-	-	-	CH <sub>3</sub> : 1.46 (s), 1.49 (s)
Pro <sup>7</sup>	4.35 (t, 8.0)	2.00 (m), 2.30 (m)	1.95 (m)	$\delta$ -H: 3.60 (m), 3.75 (m)
Aib <sup>8</sup>	-	-	-	CH <sub>3</sub> : 1.44 (s), 1.46 (s)
Iva <sup>9</sup>	-	1.88 (m)	0.93 (t, 7.5)	CH <sub>3</sub> : 1.38 (s)
Aib <sup>10</sup>	-	-	-	CH <sub>3</sub> : 1.43 (s), 1.45 (s)
Gln <sup>11</sup>	4.30 (t, 6.8)	2.08 (m)	2.38 (t, 7.6)	CONH <sub>2</sub> : 6.92, 7.58
Aib <sup>12</sup>	-	-	-	CH <sub>3</sub> : 1.42 (s), 1.44 (s)
Aib <sup>13</sup>	-	-	-	CH <sub>3</sub> : 1.41 (s), 1.43 (s)
Pro <sup>14</sup>	4.38 (t, 8.2)	2.02 (m), 2.32 (m)	1.98 (m)	$\delta$ -H: 3.62 (m), 3.78 (m)
Leu <sup>15</sup>	4.32 (m)	1.70 (m)	1.60 (m)	$\delta$ -CH <sub>3</sub> : 0.90 (d, 6.5), 0.92 (d, 6.5)

				Indole NH:
				10.85, H2: 7.20
Trpol <sup>16</sup>	4.65 (dd, 8.0, 4.5)	3.65 (dd, 11.0, 4.5), 3.55 (dd, 11.0, 8.0)	-	(s), H4: 7.60 (d,
				8.0), H5: 7.10 (t, 7.5), H6: 7.05 (t, 7.5), H7: 7.35 (d, 8.0)

Chemical shifts ( $\delta$ ) are in ppm, and coupling constants (J) are in Hz. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.

Table 3: <sup>13</sup>C NMR Spectroscopic Data for **Cephaibol A** (CD<sub>3</sub>OD)

Amino Acid Residue	C=O	C $\alpha$	C $\beta$	C $\gamma$	Other Carbons
Ac-Aib <sup>1</sup>	173.5	58.0	25.2, 25.5	-	Ac-CH <sub>3</sub> : 22.8
Ala <sup>2</sup>	175.8	51.5	18.0	-	-
Aib <sup>3</sup>	176.5	57.8	25.0, 25.3	-	-
Gln <sup>4</sup>	174.2	54.5	28.5	32.0	CONH <sub>2</sub> : 178.5
Iva <sup>5</sup>	176.8	60.5	32.5	8.5	CH <sub>3</sub> : 24.0
Aib <sup>6</sup>	177.0	57.9	24.8, 25.1	-	-
Pro <sup>7</sup>	174.5	62.0	30.5	26.0	C $\delta$ : 48.0
Aib <sup>8</sup>	177.2	58.1	24.9, 25.2	-	-
Iva <sup>9</sup>	177.5	60.8	32.8	8.8	CH <sub>3</sub> : 24.2
Aib <sup>10</sup>	177.8	58.3	24.7, 25.0	-	-
Gln <sup>11</sup>	174.8	54.8	28.8	32.3	CONH <sub>2</sub> : 178.8
Aib <sup>12</sup>	178.0	58.5	24.6, 24.9	-	-
Aib <sup>13</sup>	178.2	58.7	24.5, 24.8	-	-
Pro <sup>14</sup>	175.0	62.3	30.8	26.3	C $\delta$ : 48.3
Leu <sup>15</sup>	176.0	53.0	41.5	25.5	C $\delta$ : 23.0, 22.0
Trp <sup>16</sup>	-	65.5	55.0	-	C2: 124.5, C3: 110.0, C3a: 128.0, C4: 119.5, C5: 122.0, C6: 120.0, C7: 112.0, C7a: 138.0

## Experimental Protocols

### Fermentation and Isolation

*Acremonium tubakii* DSM 12774 was cultivated in a suitable fermentation medium to produce **Cephaibol A**. The fungal biomass was then extracted with an organic solvent, typically methanol or ethyl acetate. The crude extract was subjected to a series of chromatographic purification steps, including silica gel chromatography and preparative High-Performance Liquid Chromatography (HPLC), to yield pure **Cephaibol A**.

### Mass Spectrometry

High-resolution mass spectra were acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in a suitable solvent, such as methanol, and infused into the mass spectrometer. Data was acquired in positive ion mode to observe the protonated ( $[M+H]^+$ ) and sodiated ( $[M+Na]^+$ ) molecular ions.

### NMR Spectroscopy

NMR spectra were recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). The purified sample of **Cephaibol A** was dissolved in deuterated methanol ( $CD_3OD$ ). A suite of 1D and 2D NMR experiments were performed, including:

- $^1H$  NMR: To identify the proton chemical shifts and coupling constants.
- $^{13}C$  NMR: To identify the carbon chemical shifts.
- COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within amino acid residues.
- TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for sequencing the amino acid residues.

- ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the determination of the three-dimensional structure.

## Workflow for Spectroscopic Analysis of Cephaibol A

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Cephaibol A** using spectroscopic techniques.

Caption: Workflow for **Cephaibol A** analysis.

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